



A Comprehensive Technical Guide to 4-Hydroxymethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Hydroxymethylpyrazole	
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This technical guide provides an in-depth overview of **4-Hydroxymethylpyrazole**, a significant metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.

Core Identity: CAS Number and Molecular Structure

4-Hydroxymethylpyrazole, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug used as an antidote for methanol and ethylene glycol poisoning.

CAS Number: 25222-43-9[1]

Molecular Formula: C₄H₆N₂O[2]

Molecular Weight: 98.10 g/mol [1][2]

• IUPAC Name: (1H-pyrazol-4-yl)methanol[1]

• Synonyms: 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]

Molecular Structure:



The structure of **4-Hydroxymethylpyrazole** consists of a pyrazole ring with a hydroxymethyl group attached at the 4-position.

- SMILES: C1=C(C=NN1)CO[1][2]
- InChl: InChl=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **4-Hydroxymethylpyrazole** and related compounds. This information is crucial for its application in experimental settings.



Property	Value	Notes
Physical Properties		
Boiling Point	326.8 °C at 760 mmHg	Data for 4- Hydroxymethylpyrazole.
Density	1.311 g/cm³	Data for 4- Hydroxymethylpyrazole.
рКа	2.91 ± 0.05	Data for the related compound 4-methylpyrazole[3].
Solubility	Soluble in water and polar organic solvents like alcohols and ethers.	General solubility for pyrazole derivatives[4][5].
Spectroscopic Data		
¹H NMR (500 MHz, DMSO-d₅)	δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, ArH), 7.40 (s, 1H, ArH), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH ₂)[6]	Experimental data for 4- Hydroxymethylpyrazole[6].
¹³ C NMR	The carbon of the hydroxymethyl group in 1-methyl-4-hydroxymethylpyrazole appears at δ 54.36 ppm.	Data for a closely related N-methylated derivative[7].
IR Spectroscopy	Broad OH stretch at 3200– 3400 cm ⁻¹ , Heterocycle ring vibrations around 1520-1530 cm ⁻¹ .	Characteristic absorptions for 4-hydroxymethylpyrazoles[7] [8][9].

Experimental Protocols

Detailed methodologies for the synthesis of **4-Hydroxymethylpyrazole** and its use in a key biochemical assay are provided below.



This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl 1H-pyrazole-4-carboxylate.[6]

Materials and Reagents:

- Ethyl 1H-pyrazole-4-carboxylate
- Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)
- Anhydrous THF
- Methanol (MeOH)
- Water
- 1 M Sodium hydroxide (NaOH) solution
- Magnesium sulfate (MgSO₄)
- Diatomaceous earth (Celite)
- Flame-dried round-bottom flask
- Stirring apparatus
- Ice bath

Procedure:

- Cool a 1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a flame-dried round-bottom flask under an inert atmosphere.
- Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL) dropwise to the cooled LAH suspension.
- Allow the reaction mixture to gradually warm to room temperature and stir overnight.
- Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.



- Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1
 M NaOH solution (10 mL). Stir the mixture for 20 minutes.
- Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for 30 minutes.
- Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

This representative protocol outlines a method to assess the inhibitory effect of **4- Hydroxymethylpyrazole** on human liver alcohol dehydrogenase activity by monitoring the formation of NADH.[10][11]

Materials and Reagents:

- Human liver alcohol dehydrogenase (ADH)
- Ethanol (substrate)
- Nicotinamide adenine dinucleotide (NAD+)
- 4-Hydroxymethylpyrazole (inhibitor)
- Sodium phosphate buffer (0.15 M, pH 7.4)
- Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm
- Cuvettes

Procedure:

• Prepare a stock solution of **4-Hydroxymethylpyrazole** in the sodium phosphate buffer.



- In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., $350 \mu M$), and ethanol (e.g., 2.5 m M).
- Add varying concentrations of the 4-Hydroxymethylpyrazole stock solution to different cuvettes to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.
- Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g., final concentration of 8 μ g/mL).
- Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which corresponds to the formation of NADH.
- Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus time plot).
- Determine the percentage of residual ADH activity for each inhibitor concentration relative to the control.
- Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (e.g., Lineweaver-Burk plot).

Metabolic Pathway and Experimental Workflow Visualization

The following diagram illustrates the metabolic pathway of fomepizole, highlighting the formation of **4-Hydroxymethylpyrazole**.





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Caption: Metabolic pathway of fomepizole.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxymethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150813#4-hydroxymethylpyrazole-cas-number-and-molecular-structure]

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